molecular formula C18H24N4O2 B6106953 N-[3-oxo-3-(propan-2-ylamino)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-[3-oxo-3-(propan-2-ylamino)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B6106953
M. Wt: 328.4 g/mol
InChI Key: PKLZYYQVMMIFPK-UHFFFAOYSA-N
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Description

N-[3-oxo-3-(propan-2-ylamino)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a β-carboline alkaloid derivative characterized by a tetrahydro-β-carboline core fused with a carboxamide moiety and a propan-2-ylamino-substituted oxopropyl chain. β-carbolines are naturally occurring or synthetically derived heterocyclic compounds known for their diverse bioactivities, including antitumor, antiviral, and neuropharmacological effects . The synthesis of this compound likely follows established β-carboline methodologies, such as the Pictet–Spengler reaction, which involves condensation of tryptophan derivatives with aldehydes or ketones under acidic conditions . The propan-2-ylamino group may enhance solubility and pharmacokinetic properties compared to bulkier substituents, while the carboxamide moiety could facilitate interactions with biological targets like DNA or enzymes .

Properties

IUPAC Name

N-[3-oxo-3-(propan-2-ylamino)propyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-12(2)20-17(23)7-9-19-18(24)22-10-8-14-13-5-3-4-6-15(13)21-16(14)11-22/h3-6,12,21H,7-11H2,1-2H3,(H,19,24)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLZYYQVMMIFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCNC(=O)N1CCC2=C(C1)NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-oxo-3-(propan-2-ylamino)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, carboxylic acids, and coupling agents under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-oxo-3-(propan-2-ylamino)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific pH ranges .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-[3-oxo-3-(propan-2-ylamino)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-oxo-3-(propan-2-ylamino)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and influencing cellular functions. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

β-Carboline Derivatives

β-carbolines share a common tricyclic indole structure but differ in substitution patterns and oxidation states. Key comparisons include:

Compound Class Core Structure Key Substituents Synthesis Method Yield (%) Biological Activity
Target Compound Tetrahydro-β-carboline N-[3-oxo-3-(propan-2-ylamino)propyl], carboxamide Pictet-Spengler, Bischler-Napieralski Not specified Hypothetical DNA interaction, cytotoxicity
Bivalent N2-Benzylated β-carboline (T5b.3-T5b.10) β-carboline N2-benzylated bromide Four-step from L-tryptophan >50 Cytotoxic (K562 cells, MTT assay)
Tetrahydro-β-carboline derivatives Tetrahydro-β-carboline Variable aldehydes (electron-withdrawing/donating) Pictet-Spengler in water/organic solvents Variable (dependent on aldehyde) Not specified
  • Synthetic Efficiency : The target compound’s synthesis likely mirrors methods described in , where reaction conditions (e.g., solvent polarity) and aldehyde electronic properties dictate yields. For example, electron-withdrawing aldehydes yield higher conversions in water, while electron-donating groups require organic solvents . In contrast, bivalent N2-benzylated β-carbolines achieve >50% yields via a four-step protocol , suggesting superior scalability compared to naphthyridine carboxamides (25% yield, ).

  • Substituent Effects: The propan-2-ylamino group in the target compound may improve aqueous solubility compared to lipophilic benzyl groups in T5b.3-T5b.10 . Carboxamide moieties in both classes are hypothesized to mediate DNA intercalation or enzyme inhibition, as seen in T5b.3-T5b.10’s cytotoxicity .
Naphthyridine Carboxamides

describes N3-aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamides, which share a carboxamide group but differ in core structure:

Compound Class Core Structure Key Substituents Synthesis Method Yield (%)
Naphthyridine Carboxamide (67) 1,4-dihydro-naphthyridine N3-aryl, 1-alkyl, carboxamide Multi-step synthesis 25
  • Synthetic Challenges : Lower yields (25% for compound 67) highlight the complexity of naphthyridine synthesis compared to β-carbolines .

Key Research Findings

Synthetic Flexibility : β-carbolines offer higher synthetic versatility and yields compared to naphthyridines, making them preferable for drug discovery .

Bioactivity Optimization: Substituent choice (e.g., benzyl vs. propan-2-ylamino) critically influences solubility, potency, and selectivity.

Unanswered Questions : The target compound’s exact biological profile (e.g., IC50, toxicity) remains uncharacterized, necessitating further in vitro and in vivo studies.

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